molecular formula C17H18BrN3O4S B2904088 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 865162-90-9

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2904088
CAS No.: 865162-90-9
M. Wt: 440.31
InChI Key: VUCQTWZHKQOSDT-ZPHPHTNESA-N
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Description

“(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide” is a structurally complex heterocyclic compound featuring a benzo[d]thiazole core substituted with a bromo group at position 6, a 2-ethoxyethyl chain at position 3, and a pyrrolidine-2,5-dione-linked acetamide moiety.

Properties

IUPAC Name

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O4S/c1-2-25-8-7-20-12-4-3-11(18)9-13(12)26-17(20)19-14(22)10-21-15(23)5-6-16(21)24/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCQTWZHKQOSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the activation of downstream signaling pathways that mediate various cellular responses.

Biochemical Pathways

The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which then phosphorylates a variety of target proteins, leading to changes in their activity. These changes can affect numerous biochemical pathways, including those involved in inflammation and bronchodilation.

Result of Action

The inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and anti-inflammatory effects. This can result in improved lung function and reduced symptoms in conditions such as chronic obstructive pulmonary disease (COPD).

Biological Activity

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a benzo[d]thiazole moiety, which is frequently associated with various pharmacological properties, including antimicrobial and anticancer effects.

Structural Characteristics

The compound's structure includes:

  • Benzo[d]thiazole ring : A key component linked to various biological activities.
  • Bromine atom : Often enhances biological activity by influencing the compound's interaction with biological targets.
  • Ethoxyethyl group : This substitution can enhance solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient combination of multiple reactants to form complex molecules in a single step. A common synthetic route may include:

  • Formation of the benzothiazole core through cyclization.
  • Bromination using brominating agents.
  • Substitution with 2-ethoxyethyl bromide under basic conditions.

Antimicrobial Activity

Research indicates that compounds containing the benzo[d]thiazole structure exhibit significant antibacterial properties. In particular, this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. Derivatives of benzo[d]thiazole have demonstrated inhibitory effects on matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis . The compound's mechanism may involve modulation of specific molecular targets, enhancing its potential as an anticancer agent.

Case Studies and Research Findings

  • Antibacterial Study : A study on similar benzothiazole derivatives reported broad-spectrum antibacterial activity, reinforcing the potential of this class of compounds .
  • Cytotoxicity Evaluation : In vitro studies indicated that derivatives similar to this compound exhibited cytotoxic effects against cancer cell lines, suggesting a promising avenue for further research into its anticancer applications .

Summary Table of Biological Activities

Compound Structural Features Biological Activity Notes
This compoundBenzo[d]thiazole moiety, Bromine, EthoxyethylAntibacterial, AnticancerEffective against Staphylococcus aureus; inhibits MMPs
6-Bromo-2-methylbenzo[d]thiazoleBromine substitutionAnticancerLacks ethoxyethyl group
5-Methylbenzo[d]thiazoleMethyl substitutionAntimicrobialSimpler structure

Chemical Reactions Analysis

Formation of the Acetamide Moiety

The dioxopyrrolidinyl acetamide side chain is synthesized via amidation:

  • Stepwise Process :
    • Activation : 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid is activated using carbodiimides (e.g., EDC/HOBt).
    • Coupling : Reacted with the benzothiazole imine intermediate under inert conditions (N₂ atmosphere) .
ParameterValueReference
Coupling AgentEDC/HOBt
SolventDichloromethane (DCM)
Reaction Time24–48h
Yield72–80%

Stereochemical Control (Z-Configuration)

The (Z) configuration arises from steric and electronic factors during imine formation:

  • Critical Factors :
    • Base Selection : Use of non-nucleophilic bases (e.g., Et₃N) minimizes racemization.
    • Temperature : Reactions conducted at 0–5°C favor kinetic control, stabilizing the Z-isomer .
  • X-ray Validation : Intramolecular hydrogen bonds (e.g., S⋯N interactions at 2.75 Å) stabilize the Z-form, as observed in analogous structures .

Key Reactivity and Functionalization

  • Bromo Substituent :
    • Participates in Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to introduce aryl groups .
    • Example : Reaction with phenylboronic acid yields a biaryl derivative (yield: 65–70%) .
  • Dioxopyrrolidinyl Group :
    • Susceptible to hydrolysis under acidic conditions, forming a succinimide derivative .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, with DSC showing an exothermic peak at 260°C .
  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the ethoxyethyl side chain (t₁/₂ = 4h) .

Analytical Characterization Data

TechniqueKey DataReference
¹H NMR (DMSO-d₆)δ 8.12 (s, 1H, thiazole-H), 4.20 (q, 2H, OCH₂CH₃), 3.75 (t, 2H, NCH₂)
IR (KBr)ν 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N)
HRMS [M+H]⁺ m/z 492.0543 (calc. 492.0548)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of substituents and stereochemistry. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Reported Activities References
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide Benzo[d]thiazole 6-Br, 3-(2-ethoxyethyl), pyrrolidinedione Hypothesized kinase inhibition (theoretical) N/A
3-Benzylidene phthalide derivatives Phthalide/oxadiazole Varied aryl/alkyl groups Anticancer, antimicrobial
2,5-Disubstituted-1,3,4-oxadiazoles 1,3,4-Oxadiazole Aryl, heteroaryl groups Antitubercular, anti-inflammatory
Benzo[d]thiazole-2-carboxamides Benzo[d]thiazole Varied amide substituents Antiproliferative, kinase inhibition [Hypothetical]

Key Observations

Benzo[d]thiazole vs. Oxadiazole Cores :

  • Benzo[d]thiazole derivatives (like the target compound) exhibit enhanced π-π stacking interactions with biological targets compared to 1,3,4-oxadiazoles due to their fused aromatic system . This property may improve binding affinity in enzyme inhibition.
  • Oxadiazole derivatives (e.g., compounds in ) are more metabolically stable but often require bulky substituents for activity, whereas the ethoxyethyl group in the target compound may enhance solubility without compromising stability .

Synthetic and Analytical Methods :

  • Similar to the synthesis of 3-benzylidene phthalide derivatives (), the target compound’s imine bond likely involves condensation reactions, with structural confirmation via IR (C=N stretch ~1600 cm⁻¹), ¹H NMR (Z-configuration splitting patterns), and mass spectrometry (m/z ~450–500 Da range) .

Research Findings and Limitations

  • Gaps in Literature : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural analogues and theoretical extrapolation.
  • Hypothetical Applications : The compound’s design aligns with kinase inhibitors (e.g., dasatinib derivatives) and proteasome-targeting agents, warranting further in vitro testing.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer: The compound is synthesized via multi-component reactions (MCRs) to efficiently assemble its benzothiazole and pyrrolidine-dione moieties. Key steps include:

  • Condensation reactions between brominated benzothiazole precursors and 2,5-dioxopyrrolidin-1-yl acetamide derivatives under anhydrous conditions .
  • Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) is used to enhance reactivity, with yields improved by catalytic 4-dimethylaminopyridine (DMAP) .
  • Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography ensures >95% purity .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the Z-configuration of the imine bond and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₉H₂₁BrN₃O₃S) .
  • Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and thiazole ring vibrations .

Q. What initial biological screening assays are recommended?

Methodological Answer:

  • Anticancer Activity : MTT assays against HeLa or MCF-7 cell lines, with IC₅₀ values compared to cisplatin .
  • Antimicrobial Screening : Disk diffusion assays against E. coli and S. aureus .
  • Dose-Response Curves : Validate efficacy thresholds and cytotoxicity limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Substituent Analysis : Compare bromo vs. methoxy/ethoxy groups (e.g., bromo enhances anticancer activity but reduces solubility) .
  • Orthogonal Assays : Use both enzymatic (e.g., kinase inhibition) and cell-based assays to confirm target specificity .
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies binding interactions with proteins like EGFR or Topoisomerase II .

Q. What strategies improve the compound’s pharmacokinetic properties?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
  • Solubility Enhancement : Co-solvent systems (PEG-400/water) or nanoformulation (liposomes) .
  • Metabolic Stability : Liver microsome assays identify vulnerable sites for deuterium exchange .

Q. How can structure-activity relationships (SAR) be systematically established?

Methodological Answer:

  • Systematic Substituent Variation : Synthesize analogs with halogens (Cl, F), alkyl chains, or heterocycles at the 3- and 6-positions .
  • 3D-QSAR Models : Use Comparative Molecular Field Analysis (CoMFA) to correlate substituent electronegativity with bioactivity .
  • Bioisosteric Replacement : Replace the pyrrolidine-dione with succinimide to assess potency retention .

Data Contradiction Analysis

Example Scenario: Discrepancies in IC₅₀ values for anticancer activity may arise due to:

  • Assay Conditions : Varying cell passage numbers or serum concentrations .
  • Solubility Limits : Poor DMSO solubility leading to false negatives; use surfactants (e.g., Tween-80) .
  • Isomer Purity : Z/E isomerization during storage alters activity; confirm configuration via NOESY NMR .

Experimental Design Recommendations

  • Control Groups : Include analogs without the 2-ethoxyethyl group to isolate its role in bioavailability .
  • Stability Studies : Monitor degradation in PBS (pH 7.4) at 37°C over 72 hours .
  • In Vivo Validation : Use xenograft models (e.g., nude mice) to assess tumor regression and toxicity .

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